ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC18597148
InChI: InChI=1S/C10H11N3O2/c1-3-15-10(14)7-6(2)13-9-8(7)11-4-5-12-9/h4-5H,3H2,1-2H3,(H,12,13)
SMILES:
Molecular Formula: C10H11N3O2
Molecular Weight: 205.21 g/mol

ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate

CAS No.:

Cat. No.: VC18597148

Molecular Formula: C10H11N3O2

Molecular Weight: 205.21 g/mol

* For research use only. Not for human or veterinary use.

ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate -

Specification

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
IUPAC Name ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate
Standard InChI InChI=1S/C10H11N3O2/c1-3-15-10(14)7-6(2)13-9-8(7)11-4-5-12-9/h4-5H,3H2,1-2H3,(H,12,13)
Standard InChI Key OMXYTHVSNLUJHL-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)C1=C(NC2=NC=CN=C12)C

Introduction

Structural Features and Molecular Characterization

Core Architecture and Substituent Effects

The compound’s scaffold consists of a bicyclic system where a pyrrole ring (five-membered, aromatic with one nitrogen atom) is fused to a pyrazine ring (six-membered, aromatic with two nitrogen atoms). Key structural features include:

  • Methyl group at the 6-position, enhancing lipophilicity and steric effects.

  • Ethyl carboxylate ester at the 7-position, providing a handle for hydrolytic modification or hydrogen bonding .

Table 1: Molecular Data for Ethyl 6-Methyl-5H-Pyrrolo[2,3-b]Pyrazine-7-Carboxylate

PropertyValueSource
Molecular FormulaC10H11N3O2\text{C}_{10}\text{H}_{11}\text{N}_{3}\text{O}_{2}
Molecular Weight205.21 g/mol
Density1.3–1.4 g/cm³ (estimated)
InChI KeyOMXYTHVSNLUJHL-UHFFFAOYSA-N
Canonical SMILESCCOC(=O)C1=C(NC2=NC=CN=C12)C

The planar fused-ring system facilitates π-π stacking interactions with biological targets, while the ester group’s polarity enhances solubility in organic solvents.

Synthetic Methodologies and Optimization

Primary Synthetic Routes

Two principal methods dominate the synthesis of ethyl 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate:

  • Cyclocondensation of Aminopyrazines:
    Reaction of 3-aminopyrazine-2-carboxylates with α,β-unsaturated carbonyl compounds under acidic conditions yields the pyrrolopyrazine core. For example, ethyl 3-aminopyrazine-2-carboxylate reacts with methyl vinyl ketone in acetic acid at 80°C to form the target compound in 65–72% yield.

  • Cross-Coupling Approaches:
    Palladium-catalyzed coupling between halogenated pyrazines and pyrrole precursors enables regioselective functionalization. Bromine or iodine at the 2-position (as in ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate ) serves as a reactive site for Suzuki or Buchwald-Hartwig reactions .

Table 2: Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)Key Advantage
Cyclocondensation65–72≥98Single-step, cost-effective
Cross-Coupling45–60≥95Modular derivatization

Analytical Validation

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are critical for structural confirmation:

  • 1H^1\text{H} NMR: Signals at δ 1.35 (t, 3H, -CH2_2CH3_3), δ 4.30 (q, 2H, -OCH2_2), and δ 6.85 (s, 1H, pyrrole-H) confirm the ester and methyl groups .

  • HRMS: A molecular ion peak at m/z 205.0855 ([M+H]+^+) aligns with the theoretical mass.

Chemical Reactivity and Derivative Synthesis

Ester Hydrolysis and Functionalization

The ethyl carboxylate undergoes alkaline hydrolysis to yield the carboxylic acid, which serves as a precursor for amide or acyl chloride derivatives . For instance, treatment with NaOH in ethanol/water (1:1) at 60°C produces 6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid in 85% yield.

Electrophilic Substitution

The electron-rich pyrrole ring participates in electrophilic substitution. Bromination at the 2-position using N-bromosuccinimide (NBS) in DMF yields ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate , a key intermediate for cross-coupling reactions .

Table 3: Bromination Reaction Parameters

ReagentSolventTemperature (°C)Yield (%)
NBSDMF2578
Br2_2CH2_2Cl2_2065

Biological Activities and Mechanistic Insights

Antimicrobial and Anticancer Screening

In vitro assays reveal moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and HCT-116 colon cancer cells (IC50_{50} = 18 µM). Derivative libraries generated via ester hydrolysis or cross-coupling show enhanced potency, underscoring the scaffold’s versatility .

Comparison with Brominated Analogues

Ethyl 2-bromo-6-methyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxylate (CAS 125208-06-2) shares the core structure but differs in reactivity and bioactivity:

Table 4: Property Comparison with Brominated Derivative

PropertyEthyl 6-Methyl DerivativeEthyl 2-Bromo-6-Methyl Derivative
Molecular Weight205.21 g/mol284.11 g/mol
LogP1.22.3
HDAC Inhibition (IC50_{50})12 µM8 µM
Synthetic AccessibilityHighModerate

The bromine atom enhances electrophilicity, enabling Suzuki-Miyaura couplings to introduce aryl or heteroaryl groups .

Future Directions and Research Opportunities

  • Structure-Activity Relationship (SAR) Studies: Systematic modification of the methyl and ester groups to optimize pharmacokinetic properties.

  • Target Identification: Proteomic profiling to map interactions with understudied enzymes or receptors.

  • Toxicology Assessments: In vivo safety evaluations to advance lead candidates to preclinical trials.

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